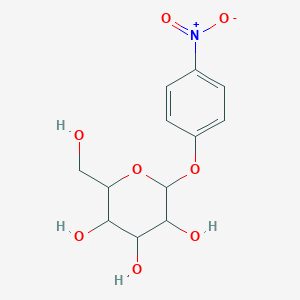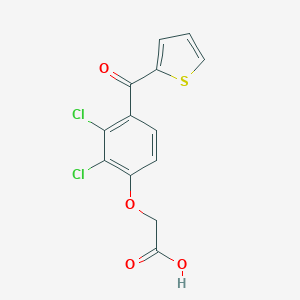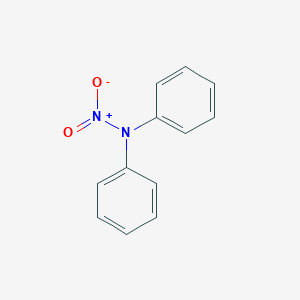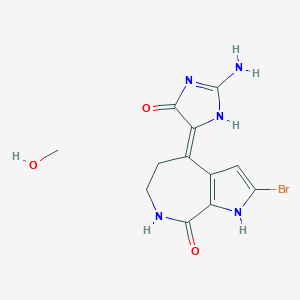
4-Nitrophenyl-beta-D-galactopyranoside
Übersicht
Beschreibung
4-Nitrophenyl-beta-D-galactopyranoside is an organic compound with the chemical formula C12H15NO8. It is a derivative of beta-D-galactoside and monosaccharide, characterized by the presence of a nitrophenyl group attached to the galactopyranoside moiety. This compound is commonly used as a substrate in enzymatic assays to measure the activity of beta-galactosidase enzymes .
Wirkmechanismus
Target of Action
4-Nitrophenyl-beta-D-galactopyranoside primarily targets two enzymes: Galactoside O-acetyltransferase and Beta-galactosidase . These enzymes are found in Escherichia coli (strain K12) .
Mode of Action
The compound acts as a substrate for these enzymes . It is used in the study of the kinetic properties of enzymes like recombinant Leuconostoc mesenteroides glycosidase .
Biochemical Pathways
The compound is involved in the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This process is catalyzed by the D-Galactosidase enzyme .
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of this compound by the target enzymes results in the release of 4-nitrophenol . This compound can be detected and measured, making this compound useful in enzyme assays .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . Furthermore, the compound should be stored at -20°C and protected from light .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . It has been used to assess the activity of glycosaminoglycan (GAG)-degrading enzymes and to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase . The compound can penetrate bacterial cells without the presence of permease . Upon enzymatic cleavage by β-galactosidase, o-nitrophenol is released, which can be quantified by colorimetric detection .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for β-galactosidase . The hydrolysis of this compound by β-galactosidase can be used to measure the activity of this enzyme . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not reported in the available literature.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by the enzyme β-galactosidase . This reaction releases o-nitrophenol, which can be detected colorimetrically . The compound can also be used as a photoaffinity reagent to specifically inactivate the beta-galactoside transport system in Escherichia coli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are not explicitly reported in the available literature. It is known that the compound is stable under acidic conditions but can hydrolyze under alkaline conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly reported in the available literature. It is known that the compound is a substrate for the enzyme β-galactosidase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly reported in the available literature. It is known that the compound can penetrate bacterial cells without the presence of permease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenol with beta-D-galactopyranosyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of beta-galactosidase enzymes, this compound is hydrolyzed to produce 4-nitrophenol and D-galactose.
Major Products Formed:
Hydrolysis: 4-nitrophenol and D-galactose.
Reduction: 4-aminophenyl-beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl-beta-D-galactopyranoside is widely used in scientific research due to its versatility and specificity. Some of its key applications include:
Enzymatic Assays: It is commonly used as a chromogenic substrate in enzymatic assays to measure the activity of beta-galactosidase enzymes.
Biochemical Studies: It is used to study the kinetic properties of beta-galactosidase enzymes and to determine enzyme activity in various biological samples.
Medical Research: It is employed in the evaluation of enzyme deficiencies and in the diagnosis of certain metabolic disorders.
Industrial Applications: It is used in the production of diagnostic kits and in the quality control of food and pharmaceutical products.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl-beta-D-galactopyranoside is unique due to its specific interaction with beta-galactosidase enzymes. Similar compounds include:
2-Nitrophenyl-beta-D-galactopyranoside: Similar in structure but with the nitro group positioned at the 2-position instead of the 4-position.
4-Nitrophenyl-alpha-D-galactopyranoside: Similar in structure but with an alpha-glycosidic linkage instead of a beta-glycosidic linkage.
4-Nitrophenyl-beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of a galactose moiety.
These compounds share similar properties but differ in their enzymatic specificity and reactivity, making this compound particularly useful for specific applications involving beta-galactosidase .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185401 | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-24-1 | |
| Record name | p-Nitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrophenyl-beta-D-galactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl-beta-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)



![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)



